

An In-depth Technical Guide to 4-Aminobutan-2ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-aminobutan-2-ol**, a chiral amino alcohol that serves as a versatile building block in organic synthesis. Due to its bifunctional nature, containing both a primary amine and a secondary alcohol, it is a valuable intermediate in the production of fine chemicals and complex, enantiomerically pure molecules essential for drug development.

Chemical Identifiers and Nomenclature

4-Aminobutan-2-ol is systematically known as **4-aminobutan-2-ol**. It is crucial to distinguish between the racemic mixture and its individual stereoisomers. The primary CAS Number, 39884-48-5, typically refers to the racemic mixture.

Table 1: Core Identifiers for 4-Aminobutan-2-ol (Racemic Mixture)



Identifier	Value	
CAS Number	39884-48-5[1][2][3][4][5]	
IUPAC Name	4-aminobutan-2-ol[2][3][5]	
Molecular Formula	C4H11NO[2][3][4]	
Molecular Weight	89.14 g/mol [1][3][4][6]	
InChI Key	NAXUFNXWXFZVSI-UHFFFAOYSA-N[1][3][5]	
Canonical SMILES	CC(CCN)O[2][3][5]	
EC Number	254-673-2[5]	
PubChem CID	170254[3][5][7]	

Table 2: Identifiers for Enantiomers of 4-Aminobutan-2-

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Identifier	(S)-4-Aminobutan-2-ol	(R)-4-Aminobutan-2-ol
CAS Number	1255240-50-6[6]	Not explicitly found
IUPAC Name	(2S)-4-aminobutan-2-ol[6]	(2R)-4-aminobutan-2-ol
InChI Key	NAXUFNXWXFZVSI- BYPYZUCNSA-N[6]	NAXUFNXWXFZVSI- SCSAIBSYSA-N
Canonical SMILES	CINVALID-LINKO[6]	CINVALID-LINKO
PubChem CID	7853263[6][7]	7019380[7]

Physicochemical Properties

The physical and chemical properties of **4-aminobutan-2-ol** are summarized below. These properties are essential for handling, storage, and reaction setup.

Table 3: Physicochemical Data for 4-Aminobutan-2-ol

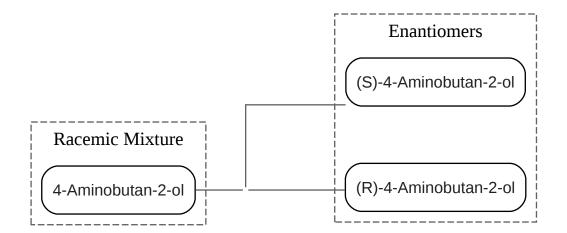


Property	Value	Source
Appearance	Clear colorless to faintly yellow liquid	[4]
Boiling Point	168.3°C at 760 mmHg	
103-104°C at 34 mmHg	[4]	
Density	0.93 g/cm ³	[4]
Flash Point	55.6°C	
рКа	15.01 ± 0.20 (Predicted)	[4]
Refractive Index	1.4518 - 1.4538	[4]

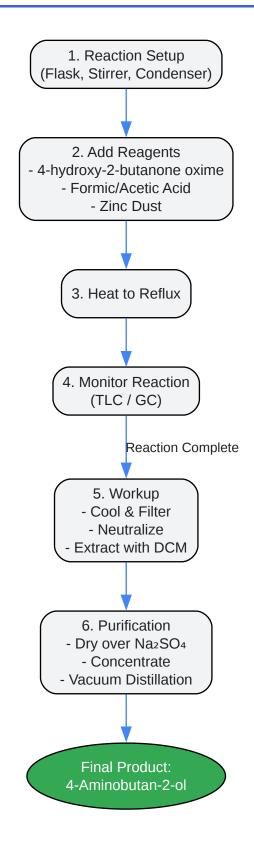
Stereochemical Considerations

The carbon atom at position 2, bonded to the hydroxyl group, is a stereocenter. This chirality means that **4-aminobutan-2-ol** exists as a pair of non-superimposable mirror images known as enantiomers: (S)-**4-aminobutan-2-ol** and (R)-**4-aminobutan-2-ol**. In pharmaceutical applications, it is often critical to use a single, pure enantiomer, as different spatial arrangements can lead to vastly different biological activities and metabolic profiles. The two enantiomers are therefore highly valuable as distinct chiral starting materials for asymmetric synthesis.









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